An In-depth Technical Guide to O-(cyclopropylmethyl)hydroxylamine hydrochloride (CAS: 74124-04-2)
An In-depth Technical Guide to O-(cyclopropylmethyl)hydroxylamine hydrochloride (CAS: 74124-04-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of O-(cyclopropylmethyl)hydroxylamine hydrochloride. The information is intended to support research and development activities in medicinal chemistry and organic synthesis.
Core Properties
O-(cyclopropylmethyl)hydroxylamine hydrochloride is a white solid organic compound.[1] It serves as a valuable building block in the synthesis of more complex molecules, particularly N-heterocycles.[2][3]
Chemical and Physical Data
The fundamental properties of O-(cyclopropylmethyl)hydroxylamine hydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 74124-04-2 | [2][4][5] |
| Molecular Formula | C₄H₁₀ClNO | [2][4][5] |
| Molecular Weight | 123.58 g/mol | [2][4][5] |
| Melting Point | 170-172 °C | [1] |
| Appearance | White Solid | [1] |
| Purity | ≥97% (typical) | [2][5] |
| SMILES | Cl.NOCC1CC1 | [2][5] |
| InChI | InChI=1S/C4H9NO.ClH/c5-6-3-4-1-2-4;/h4H,1-3,5H2;1H | [4] |
| Storage | Room temperature, sealed in a dry environment. | [2] |
Computational Data
| Descriptor | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [2] |
| logP | 0.7085 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 2 | [2] |
Safety and Handling
O-(cyclopropylmethyl)hydroxylamine hydrochloride is classified as an irritant.[4] The following hazard statements are associated with this compound:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Standard laboratory safety protocols should be followed when handling this chemical, including the use of personal protective equipment such as gloves and safety glasses.
Experimental Protocols
A scalable, gram-scale synthesis of O-(cyclopropylmethyl)hydroxylamine hydrochloride has been reported.[2][3] The overall synthetic workflow is depicted in the diagram below.
Caption: Synthetic pathway for O-(cyclopropylmethyl)hydroxylamine hydrochloride.
General Synthesis Procedure
The synthesis involves a three-step process starting from an N-enoxyphthalimide precursor.[2]
-
Cyclopropanation: The N-enoxyphthalimide undergoes a Simmons-Smith-type cyclopropanation to yield 2-cyclopropoxyisoindoline-1,3-dione.[2]
-
Phthalimide Cleavage: The resulting intermediate is treated with hydrazine hydrate to cleave the phthalimide group, affording the free base, O-(cyclopropylmethyl)hydroxylamine. This free base is noted to be volatile.[2]
-
Hydrochloride Salt Formation: The free base is then converted to its hydrochloride salt to provide a stable, non-volatile solid.[2]
Applications in Organic Synthesis
O-(cyclopropylmethyl)hydroxylamine hydrochloride is a precursor for the synthesis of N-heterocycles via a[3][3]-sigmatropic rearrangement.[2][3] This transformation is particularly useful in the generation of substituted tetrahydroquinolines.[2][3]
Caption: Workflow for the synthesis of tetrahydroquinolines.
Experimental Workflow for N-Heterocycle Synthesis
The general workflow for the synthesis of 2-hydroxy tetrahydroquinolines using O-(cyclopropylmethyl)hydroxylamine hydrochloride is as follows:
-
N-Arylation: The starting material is N-arylated to form an N-aryl O-cyclopropyl hydroxamate.[2]
-
[3][3]-Sigmatropic Rearrangement Cascade: This intermediate undergoes a one-pot cascade reaction initiated by a[3][3]-sigmatropic rearrangement, followed by cyclization and rearomatization to yield the final substituted tetrahydroquinoline product.[2]
Spectroscopic Data
While a detailed analysis of the NMR, IR, and mass spectrometry data is not publicly available in the primary search results, the key reference paper notes that the synthesized O-(cyclopropylmethyl)hydroxylamine hydrochloride was "fully characterized," indicating that such data was obtained and confirms the structure.[2] High-resolution mass spectrometry was performed under electrospray ionization (ESI) conditions.[2] Researchers requiring detailed spectral data are encouraged to consult the supplementary information of the cited primary literature.
References
- 1. labsolu.ca [labsolu.ca]
- 2. O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. O-(cyclopropylmethyl)hydroxylamine hydrochloride | C4H10ClNO | CID 11557279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
